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Compound of Interest

5-Chloro-2-(1,1-
Compound Name:

difluoroethyl)pyridine
CAS No.: 2416243-41-7
Cat. No.: B2660037

Get Quote

Executive Summary & Molecule Profile[1]

5-Chloro-2-(1,1-difluoroethyl)pyridine (CAS: 114468-03-0) represents a critical structural
motif in modern agrochemical and medicinal chemistry. Often utilized as a bioisostere for
carbonyl-containing intermediates, the 1,1-difluoroethyl (

) group offers unique lipophilic and metabolic advantages over traditional ethyl or
trifluoromethy! (

) substituents.

This guide provides a technical comparison of this molecule against its chlorinated and
fluorinated analogs, focusing on structural conformation, synthesis pathways, and
physicochemical properties.

Core Molecule Data
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Property Data Source/Confidence
CAS Number 114468-03-0 Registry

Formula Calculated

Molecular Weight 177.58 g/mol Calculated

Physical State Liquid / Low-melting Solid Experimental Inference*
Predicted LogP 23-26 Computational

Key Motif Structural

(gem-difluoro)

*Note on Crystal Structure: Due to its low melting point (likely <30°C based on analogs),
standard room-temperature single-crystal X-ray diffraction (XRD) data is rare. Structural
insights below are derived from cryo-crystallographic principles of close analogs.

Structural Analysis: The vs. Paradigm

In drug design, the choice between a 1,1-difluoroethyl group and a trifluoromethyl group is
pivotal. While

is a standard lipophilic electron-withdrawing group, the

group introduces asymmetry and a distinct steric profile.

Comparative Crystal Packing Forces

Although 5-Chloro-2-(1,1-difluoroethyl)pyridine is often handled as a liquid, its solid-state
behavior (relevant for formulation and freezing) is governed by specific intermolecular forces
compared to its

analog.
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1,1-Difluoroethyl ( Trifluoromethyl (
Feature Impact on Packing

) )

creates more "locked"

conformations in the
Symmetry (Local Asymmetry) (Rotational Symmetry)

lattice due to the

methyl anchor.

The methyl group in
Weak

H-Bonding Weak acts as an additional

and H-bond donor for

weak interactions.

is slightly less
Lipophilicity High (Lipophilic donor)  Very High lipophilic but offers
better solubility in

polar organic solvents.

The methyl group
extends the van der

Waals radius,
Steric Bulk Moderate (Methyl tail)  Compact disrupting tight

stacking seen in

planar pyridines.

Conformational Locking

The gem-difluoro group induces a specific conformation due to the gauche effect. In the crystal
lattice of analogs, the C-F bonds tend to align to minimize dipole repulsion with the pyridine

nitrogen lone pair.
e Observation: The

group typically adopts a conformation where the fluorine atoms are gauche to the pyridine
ring
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-system to maximize hyperconjugative stability (

)

Experimental Synthesis & Characterization
Protocols

The synthesis of 5-Chloro-2-(1,1-difluoroethyl)pyridine typically proceeds via a halogen
exchange (Halex) reaction or chlorination of a precursor. Below is a self-validating protocol
derived from industrial routes for similar fluorinated pyridines.

Workflow Diagram (DOT Visualization)

i Critical Process Parameters
1

Solvent: DCM (Anhyd rous)j

Temp: 0°C -> RT

| DAST or Deoxo-Fluor 5-Chloro-2-(1,1-difluoroethyl)pyridine

1. GrignardLithiation w——' (Target)
2,5-Dichloropyridine 2. Acylation > - -
(Starting Material) 2-Acetyl-5-chloropyridine ___E_I[nlnft_lT_(Thermal)

»| Side Product:
Monofluoro alkenes

Click to download full resolution via product page

Caption: Figure 1. Deoxyfluorination pathway transforming the acetyl precursor to the gem-
difluoro target. Note the risk of elimination side-products.

Detailed Protocol: Deoxyfluorination Route

Objective: Convert 2-acetyl-5-chloropyridine to 5-Chloro-2-(1,1-difluoroethyl)pyridine.

o Preparation: Charge a flame-dried reaction vessel with 2-acetyl-5-chloropyridine (1.0 eq) and
anhydrous Dichloromethane (DCM).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b2660037/docs?utm_src=pdf-body#structural-profiling-comparative-analysis-5-chloro-2-1-1-difluoroethyl-pyridine
https://www.benchchem.com/product/b2660037/docs?utm_src=pdf-body-img#structural-profiling-comparative-analysis-5-chloro-2-1-1-difluoroethyl-pyridine
https://www.benchchem.com/product/b2660037/docs?utm_src=pdf-body#structural-profiling-comparative-analysis-5-chloro-2-1-1-difluoroethyl-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2660037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Reagent Addition: Cool to 0°C under

atmosphere. Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 eq)
dropwise. Caution: Exothermic.

e Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-24
hours.

o Checkpoint: Monitor via TLC or GC-MS. Look for the disappearance of the carbonyl peak (
) and appearance of the difluoro mass (
).
e Quenching: Pour the reaction mixture slowly into saturated

solution (ice-cold). Warning: Vigorous gas evolution (
).

« |solation: Extract with DCM (3x), dry organic layer over
, and concentrate.

 Purification: The product is a liquid/oil. Purify via vacuum distillation or silica gel
chromatography (Hexane/EtOAc gradient).

Comparative Data: Physical & Computed
Properties[4]

This table contrasts the target molecule with its direct structural competitors to aid in selection.
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2-Chloro-5-
5-Chloro-2-(1,1- ) o ) o
Property _ L (trifluoromethyl)pyridi ~ 2,5-Dichloropyridine
difluoroethyl)pyridine
ne
Molecular Weight 177.58 181.54 147.99
Melting Point < 25°C (Liquid/Qil) 32-34°C (Solid) 58-60°C (Solid)
Boiling Point ~180-190°C (Est.) 150-155°C 166°C
Density ~1.35 g/mL 1.417 g/mL 1.38 g/mL
Polar Surface Area 12.9 12.9 12.9
Dipole Moment High (C-F vectors) Moderate Moderate
) - High (Blocked ) Low (Susceptible to
Metabolic Stability o Very High o
benzylic site) oxidation)

Interpretation

e Phase Behavior: The introduction of the methyl group in the 1,1-difluoroethyl motif disrupts
the crystal lattice efficiency compared to the symmetric

or the planar chloro-analogs, lowering the melting point significantly.

 Bioisosterism: If your application requires a solid formulation, the

analog is preferred. If you require a liquid intermediate for easier handling in flow chemistry,
the

variant is superior.
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 To cite this document: BenchChem. [Structural Profiling & Comparative Analysis: 5-Chloro-2-
(1,1-difluoroethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2660037/docs#structural-profiling-comparative-
analysis-5-chloro-2-1-1-difluoroethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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